molecular formula C16H8N2Na2O6S4 B12459051 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid disodium salt

4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid disodium salt

Cat. No.: B12459051
M. Wt: 498.5 g/mol
InChI Key: GEPAYBXVXXBSKP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid disodium salt typically involves the reaction of 4,4’-diaminostilbene-2,2’-disulfonic acid with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate groups . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the desired purity levels .

Chemical Reactions Analysis

4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid disodium salt undergoes several types of chemical reactions, including:

Common reagents used in these reactions include primary amines and various buffers to maintain the required pH levels. The major products formed from these reactions are thiourea derivatives and alkylated proteins .

Mechanism of Action

The mechanism of action of 4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid disodium salt involves its ability to bind covalently and irreversibly to the outer surface of human erythrocyte membrane proteins. This binding inhibits anion transport by blocking the ATP binding site of P2 purinoceptors . The isothiocyanate groups react with primary amines, leading to the formation of stable thiourea derivatives that inhibit cellular anion permeability .

Comparison with Similar Compounds

4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid disodium salt is unique due to its specific inhibition of cellular anion permeability and its ability to form stable thiourea derivatives. Similar compounds include:

These comparisons highlight the uniqueness of 4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid disodium salt in its specific inhibition of anion transport and its applications in scientific research.

Biological Activity

4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid disodium salt (DIDS) is a synthetic compound widely recognized for its role as an anion transport inhibitor. Its primary applications include studying chloride transport mechanisms and apoptosis pathways. This article reviews the biological activities of DIDS, focusing on its mechanisms of action, effects on cellular processes, and relevant research findings.

  • Chemical Formula : C₁₆H₈N₂Na₂O₆S₄
  • Molecular Weight : 498.48 g/mol
  • CAS Number : 67483-13-0
  • Solubility : Soluble in DMSO and potassium bicarbonate solutions.

DIDS functions primarily as an inhibitor of chloride channels and anion exchangers. It irreversibly binds to the outer surface of cell membranes, affecting various ion transport processes. The compound is known to block:

  • Chloride-bicarbonate exchangers.
  • Maxi chloride channels in human placental membranes.
  • TRPM4 and TRPC4 channels, enhancing TRPV1 currents in sensory neurons .

Inhibition of Apoptosis

DIDS has been shown to significantly inhibit apoptosis in various cell types by:

  • Blocking Apoptotic Volume Decrease (AVD) : DIDS prevents the cellular swelling associated with AVD, a hallmark of early apoptosis .
  • Inhibiting Caspase Activity : The compound directly inhibits caspase-3, -8, and -9 activities in cell lysates, suggesting a role in blocking the apoptosome formation and downstream apoptotic signaling pathways .

Table 1: Effects of DIDS on Apoptosis Induction

Concentration (μM)Effect on Apoptosis (%)Caspase Activity Inhibition
5015Significant
50025Slightly decreased

Impact on Ion Transport

DIDS serves as a potent inhibitor of chloride transport mechanisms, which is crucial for maintaining cellular homeostasis. It has been reported to:

  • Block ATP-stimulated calcium ion intake via cation channels.
  • Interfere with reactive oxygen species (ROS) production linked to ion transport dysregulation .

Study on HeLa Cells

A study conducted on HeLa cells demonstrated that preincubation with DIDS led to a significant reduction in apoptotic nuclei from 75% to 15% at a concentration of 50 μM. This effect was attributed to the inhibition of procaspase-3 processing and subsequent DNA fragmentation .

Study on Erythrocytes

Research indicated that DIDS binds covalently to membrane proteins in human erythrocytes, functioning as an anion transport inhibitor. The binding was shown to be irreversible and significantly affected ion exchange dynamics within these cells .

Properties

IUPAC Name

disodium;5-isothiocyanato-2-[2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O6S4.2Na/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24;;/h1-8H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPAYBXVXXBSKP-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N2Na2O6S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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